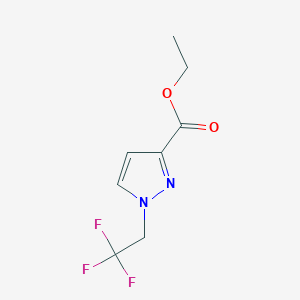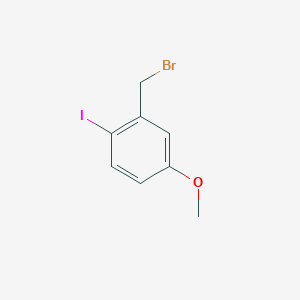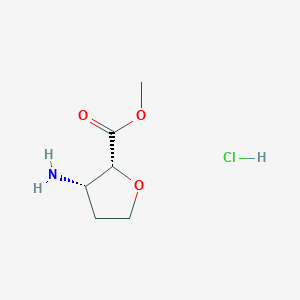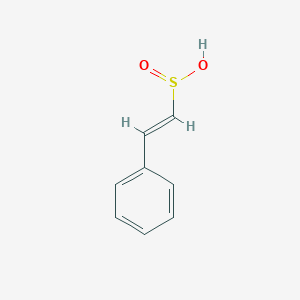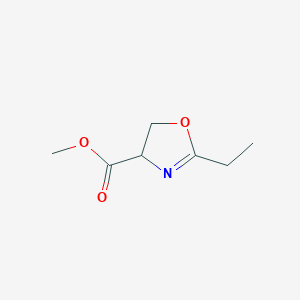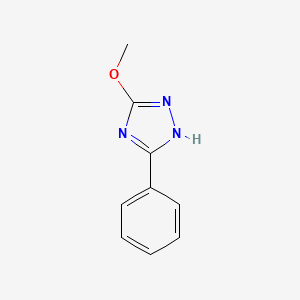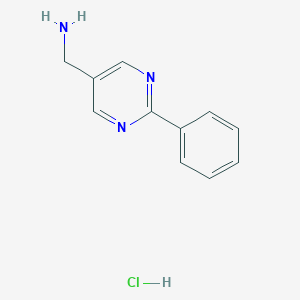
(2-phenylpyrimidin-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylpyrimidin-5-yl)methanamine hydrochloride, also known as PPMA HCl, is a chemical compound that is used in a variety of scientific and laboratory experiments. It is an organic compound with a molecular formula of C7H11ClN2 and is a white, crystalline solid. PPMA HCl is a member of the pyrimidine family of compounds and is known for its versatile applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is used in a variety of scientific research applications. It is commonly used in the study of enzyme activity, as it has been found to be a competitive inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. This compound HCl has also been used in the study of membrane proteins, as it has been found to be a potent inhibitor of the sodium-potassium ATPase pump. Additionally, this compound HCl has been used in the study of the effects of drugs on the central nervous system, as it has been found to be a potent inhibitor of the dopamine transporter.
Wirkmechanismus
The mechanism of action of (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is not fully understood. However, it is thought to act as a competitive inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. It is also thought to act as an inhibitor of the sodium-potassium ATPase pump, which is responsible for regulating the movement of sodium and potassium ions across cell membranes. Additionally, this compound HCl is thought to act as an inhibitor of the dopamine transporter, which is responsible for transporting dopamine into and out of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound HCl are not fully understood. However, it has been found to be a potent inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. Additionally, this compound HCl has been found to be a potent inhibitor of the sodium-potassium ATPase pump, which is responsible for regulating the movement of sodium and potassium ions across cell membranes. Furthermore, this compound HCl has been found to be a potent inhibitor of the dopamine transporter, which is responsible for transporting dopamine into and out of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl in laboratory experiments is its versatility. It is a potent inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase, and is also a potent inhibitor of the sodium-potassium ATPase pump and the dopamine transporter. Additionally, this compound HCl is relatively easy to synthesize, with yields of up to 90% being reported.
The main limitation of using this compound HCl in laboratory experiments is its toxicity. This compound HCl is toxic and should be handled with care. Additionally, this compound HCl is not very stable and should be stored in a cool, dry place.
Zukünftige Richtungen
The future directions for (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl are numerous. One potential direction is to further study its effects on the central nervous system, as it has been found to be a potent inhibitor of the dopamine transporter. Additionally, further research could be conducted on the synthesis of this compound HCl, as there are still many potential methods that have yet to be explored. Finally, further research could be conducted on the biochemical and physiological effects of this compound HCl, as its effects on the body are still not fully understood.
Synthesemethoden
(2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl can be synthesized through a variety of methods. One of the most common methods for synthesizing this compound HCl is by reacting 2-chloropyrimidine with an amine, such as methylamine. This reaction yields the desired product, as well as a byproduct of hydrochloric acid. The yield of this reaction is typically high, with yields of up to 90% being reported. Other methods of synthesis include the condensation of pyrimidine and formaldehyde, as well as the reaction of 2-chloropyrimidine with formaldehyde.
Eigenschaften
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;/h1-5,7-8H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFSWJMDNCOTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803606-56-5 |
Source


|
| Record name | 5-Pyrimidinemethanamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

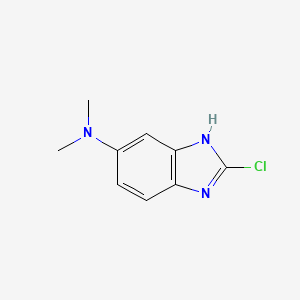
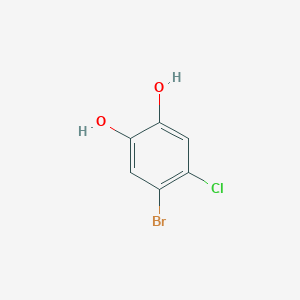


![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
